4-[(Z)-(hydroxyimino)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methyl]-1,2,5-oxadiazol-3-amine
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Overview
Description
(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME typically involves multiple steps, starting with the preparation of the oxadiazole ring and the nitrophenylpiperazine moiety. The final step involves the formation of the methanone oxime group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Mechanism of Action
The mechanism of action of (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with similar structural features.
Heparinoid: A compound with similar biological activity.
Uniqueness
What sets (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H24N8O4 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C21H24N8O4/c1-14(15-5-3-2-4-6-15)23-17-13-16(7-8-18(17)29(31)32)27-9-11-28(12-10-27)21(24-30)19-20(22)26-33-25-19/h2-8,13-14,23,30H,9-12H2,1H3,(H2,22,26)/b24-21- |
InChI Key |
JCZPNTFURVMDCW-FLFQWRMESA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)/C(=N\O)/C4=NON=C4N)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=NO)C4=NON=C4N)[N+](=O)[O-] |
Origin of Product |
United States |
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